LHRH, Gln(8)- - 47922-48-5

LHRH, Gln(8)-

Catalog Number: EVT-243439
CAS Number: 47922-48-5
Molecular Formula: C₅₄H₇₁N₁₅O₁₄
Molecular Weight: 1154.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Luteinizing hormone-releasing hormone (LHRH). Stimulates gonadotropin release from anterior pituitary cells. Increases with testosterone levels. Role in sexual maturation. Active in vitro.
[Gln8]-C517 (LH-RH), chicken is an avian hypothalamic peptide, which stimulates release of gonadotropins from anterior pituitary, thus regulating reproductive functions.
Overview

Luteinizing hormone-releasing hormone, Gln(8)-, is a synthetic analog of the natural luteinizing hormone-releasing hormone, which plays a crucial role in regulating reproductive functions by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The specific modification at the eighth position with glutamine enhances its stability and bioactivity compared to its natural counterpart.

Source

Luteinizing hormone-releasing hormone, Gln(8)-, is derived from the natural peptide through chemical synthesis methods. It is primarily produced for research purposes and potential therapeutic applications in endocrinology and oncology.

Classification

Luteinizing hormone-releasing hormone, Gln(8)-, falls under the category of peptide hormones and is classified as a gonadotropin-releasing hormone analog. Its structure and function are similar to that of natural gonadotropin-releasing hormone, but with specific modifications that enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of luteinizing hormone-releasing hormone, Gln(8)-, typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. In SPPS, the C-terminal amino acid is attached to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain, with protecting groups removed at appropriate stages.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with deprotection steps in between.
  2. Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  3. Characterization: The final product is characterized using mass spectrometry and amino acid analysis to confirm its identity and purity .
Molecular Structure Analysis

Structure

Luteinizing hormone-releasing hormone, Gln(8)-, has a decapeptide structure similar to natural luteinizing hormone-releasing hormone but features glutamine at position 8 instead of the natural residue. This modification contributes to its stability and receptor binding affinity.

Data

  • Molecular Formula: C₁₀H₁₃N₁₈O₁₃S
  • Molecular Weight: Approximately 1184.37 g/mol
  • Peptide Sequence: The sequence includes standard amino acids with glutamine incorporated at the eighth position.
Chemical Reactions Analysis

Reactions

Luteinizing hormone-releasing hormone, Gln(8)-, can participate in various chemical reactions typical of peptides:

  1. Oxidation: Particularly at methionine or tryptophan residues.
  2. Reduction: Can occur at disulfide bonds if present.
  3. Substitution: Amino acid residues may be substituted to create analogs with different properties.

Technical Details

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide or performic acid.
  • Reducing Agents: Dithiothreitol or beta-mercaptoethanol.
  • Substitution Reagents: Various amino acid derivatives can be utilized for modifications .
Mechanism of Action

Luteinizing hormone-releasing hormone, Gln(8)-, exerts its biological effects by binding to luteinizing hormone-releasing hormone receptors located on pituitary gonadotropes. This interaction triggers the release of luteinizing hormone and follicle-stimulating hormone into circulation, which are critical for regulating steroidogenesis and gamete maturation in gonadal tissues.

Process Data

The binding affinity and efficacy of luteinizing hormone-releasing hormone, Gln(8)-, are enhanced due to its structural modifications, allowing for prolonged activity compared to natural forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and other polar solvents; slightly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Enhanced stability due to modifications at specific positions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

Relevant analyses include:

  • HPLC Purity Assessment: Ensures that the synthesized product meets required specifications for research applications .
Applications

Luteinizing hormone-releasing hormone, Gln(8)-, has numerous applications in scientific research:

  • Chemistry: Serves as a model peptide for studying peptide synthesis techniques and modifications.
  • Biology: Investigated for its role in reproductive biology and interactions with luteinizing hormone-releasing hormone receptors.
  • Medicine: Explored for potential therapeutic uses in treating hormone-dependent cancers such as prostate and breast cancer.
  • Industry: Utilized in developing peptide-based drugs and therapeutic agents targeting endocrine disorders .

This compound exemplifies how synthetic analogs can enhance understanding and treatment options within endocrinology and related fields.

Evolutionary Biology and Phylogenetic Conservation of LHRH Isoforms

Phylogenetic Distribution of [G⁺̸⁸]-LHRH Across Vertebrate Lineages

[Gln⁸]-LHRH (cLHRH-I) represents a phylogenetically conserved gonadotropin-releasing hormone variant predominantly identified in avian species. Its taxonomic distribution contrasts sharply with mammalian GnRH isoforms, which typically feature Arg⁸ or Tyr⁸ residues at the corresponding position. Immunohistochemical and molecular analyses confirm cLHRH-I’s presence in birds (e.g., quail, chickens) and select reptilian clades, indicating an evolutionary trajectory distinct from the mammalian GnRH system [2]. The retention of Gln⁸ across these lineages suggests stabilizing selection for this structural feature, likely tied to its role in receptor binding efficiency or metabolic stability in sauropsids. Notably, cLHRH-I coexists with [His⁵, Trp⁷, Tyr⁸]-LHRH (cLHRH-II) in avian brains, forming a dual regulatory system absent in most mammals.

Table 1: Phylogenetic Distribution of Key LHRH Isoforms

VariantRepresentative SpeciesTaxonomic GroupUnique Residues
[Gln⁸]-LHRH (I)Chicken, QuailSauropsida (Birds)Position 8: Gln
[Tyr⁸]-LHRH (II)Chicken, QuailSauropsida (Birds)Positions 5/7/8: His/Trp/Tyr
Mammalian GnRHRodents, PrimatesMammaliaPosition 8: Arg

Comparative Analysis of LHRH-I and LHRH-II Structural Variants in Avian and Mammalian Systems

Structural divergence between avian LHRH isoforms centers on residues critical for receptor activation and ligand stability:

  • Core Structural Differences: cLHRH-I ([Gln⁸]-LHRH) and cLHRH-II ([His⁵, Trp⁷, Tyr⁸]-LHRH) share the conserved N-terminal pGlu-His-Trp-Ser sequence but diverge at positions 5, 7, and 8. The Gln⁸ in cLHRH-I replaces the aromatic Tyr⁸ residue in cLHRH-II, reducing hydrophobicity and altering hydrogen-bonding capacity [1].
  • Functional Consequences: In cockerel pituitary cell assays, cLHRH-II exhibits 4.7-fold greater potency in stimulating LH release than cLHRH-I at equivalent doses (0.02–100 nM). Paradoxically, in vivo studies show equipotency following intravenous administration, suggesting extra-pituitary degradation pathways preferentially affect cLHRH-II [1].
  • Mammalian-Avian Contrast: Neither avian form aligns structurally with mammalian GnRH (mGnRH), which features Arg⁸. Receptor cross-reactivity studies reveal mGnRH binds poorly to avian GnRH receptors, highlighting co-evolution of ligands and receptors within lineages [1].

Table 2: Functional Comparison of Avian LHRH Isoforms

ParametercLHRH-I ([Gln⁸])cLHRH-II ([His⁵,Trp⁷,Tyr⁸])Mammalian GnRH
Relative in vitro potency1.0× (Reference)4.7×<0.1×
Plasma peak LH time5 min post-injection5 min post-injectionSpecies-variable
Median eminence innervationHigh densityModerate densityN/A
Primary degradation sitePituitarySystemicPituitary

Evolutionary Divergence of LHRH Receptor Specificity and Functional Adaptation

Avian GnRH receptors exhibit isoform-specific ligand selectivity shaped by coevolution with endogenous ligands:

  • Receptor Binding Kinetics: In vitro studies demonstrate cLHRH-II’s higher potency implies greater receptor affinity or enhanced resistance to pituitary peptidases compared to cLHRH-I. Structural modeling suggests Gln⁸ in cLHRH-I may reduce receptor dwell time due to weaker hydrophobic interactions with the ligand-binding pocket [1].
  • Neuroanatomical Specialization: Immunohistochemical mapping reveals distinct pathways for each isoform. cLHRH-I neurons populate the preoptic-septal-hypothalamic continuum, projecting densely to the median eminence’s external layer—the key site for pituitary regulation. Conversely, cLHRH-II neurons localize strictly to the midbrain (dorsal to the oculomotor nucleus), with sparse median eminence projections, implying neuromodulatory roles in behavior alongside gonadotropin secretion [2].
  • Functional Partitioning: The conserved expression of both isoforms in birds suggests subfunctionalization: cLHRH-I primarily regulates pituitary gonadotropes via classical neuroendocrine routes, while cLHRH-II may integrate reproductive behavior with endocrine output. This is supported by sex-specific expression differences detected in quail preoptic cLHRH-I neurons [2].

Table 3: Receptor Specificity and Functional Roles of Avian LHRH Isoforms

CharacteristiccLHRH-I ([Gln⁸])cLHRH-II ([His⁵,Trp⁷,Tyr⁸])
Receptor binding affinityModerate (Kd ~nM range)High (Kd ~sub-nM range)
Primary expression sitesPreoptic area, HypothalamusMidbrain (oculomotor nucleus region)
Projection density to median eminenceHighLow to moderate
Postulated major functionsPituitary LH regulation, Seasonal breedingMating behavior, Neuromodulation

This ligand-receptor coevolution underscores how [Gln⁸]-LHRH’s structural niche supports its conserved role in avian reproductive physiology despite competition with higher-affinity isoforms.

Properties

CAS Number

47922-48-5

Product Name

LHRH, Gln(8)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C₅₄H₇₁N₁₅O₁₄

Molecular Weight

1154.2 g/mol

InChI

InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

WPKQYFUSPONRAT-BXXNOCLASA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Synonyms

(pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-GlyNH2)
8-Gln-LHRH
8-glutamine-LHRH
GNRH, chicken I
GnRH, Gln(8)-
LHRH, Gln(8)-
LHRH, glutamine(8)-
LHRH-I

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.